4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-19-7-8(5-15-19)11-16-10(21-18-11)6-14-12-13-4-3-9(17-12)20-2/h3-5,7H,6H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYJEXIUHIYRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its insecticidal and antifungal properties, as well as its potential applications in agricultural and pharmaceutical fields.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidine core substituted with a methoxy group and a pyrazole-linked oxadiazole moiety, which are known to enhance biological activity through diverse mechanisms.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of compounds containing the 1,2,4-oxadiazole and pyrazole groups. A study focusing on a series of benzamide derivatives has shown that many of these compounds exhibit significant lethal activity against various insect pests. Notably:
- Compound 14q demonstrated an insecticidal activity of 70% against Mythimna separate at a concentration of 500 mg/L .
- Other compounds in the series showed varying degrees of effectiveness against pests such as Helicoverpa armigera, Ostrinia nubilalis, and Spodoptera frugiperda .
Antifungal Activity
The compound also exhibits promising antifungal properties. In laboratory tests:
- Compound 14h showed an inhibition rate of 77.8% against Pyricularia oryae, indicating strong antifungal activity.
- Other derivatives demonstrated moderate antifungal effects, with inhibition rates ranging from 55.6% to 66.7% against various fungal strains .
Case Study 1: Insecticidal Efficacy
In a controlled study, several derivatives were tested for their insecticidal efficacy. The results indicated that compounds containing the oxadiazole moiety consistently outperformed traditional insecticides in terms of lethality against target species. The following table summarizes the findings:
| Compound | Target Species | Lethality (%) at 500 mg/L |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14h | Helicoverpa armigera | 65 |
| 14e | Spodoptera frugiperda | 60 |
Case Study 2: Antifungal Testing
A parallel study assessed the antifungal activity of selected compounds against various fungal pathogens. The results were as follows:
| Compound | Fungal Pathogen | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14e | Alternaria solani | 55.6 |
| 14k | Gibberella zeae | 66.7 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets within pests and fungi. The presence of the oxadiazole and pyrazole moieties likely enhances binding affinity to key enzymes or receptors involved in metabolic pathways crucial for survival.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogs with 1,2,4-Oxadiazole Moieties
The 1,2,4-oxadiazole ring is a common pharmacophore in drug discovery. Key analogs include:
Key Observations :
- Z2194302854 shares the oxadiazole-pyrimidine scaffold but differs in linker chemistry and substituents, resulting in distinct target selectivity (CFTR vs. uncharacterized targets for the parent compound) .
- MA2 demonstrates how oxadiazole substituents (e.g., chloro-fluoro-phenyl) enhance receptor binding, suggesting that the methyl-pyrazole group in the target compound may similarly influence target affinity .
- Compound 33 highlights the role of sulfonamide and methoxy groups in enhancing analgesic activity, contrasting with the pyrimidine-amine core of the target compound .
Pyrazole-Containing Analogs
Pyrazole rings are critical for π-π stacking interactions in binding pockets. Notable examples:
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The methoxy group in the target compound likely improves solubility compared to chloro- or phenyl-substituted analogs (e.g., MA2, LogP ~4.5) .
- Metabolic Stability: Methyl groups on pyrazole and oxadiazole may reduce oxidative metabolism, as seen in retinol-binding protein inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
